Metallo-Beta-Lactamase Stability: Faropenem Sodium vs. Imipenem Direct Hydrolysis Comparison
Faropenem sodium demonstrates superior stability against metallo-beta-lactamase (MBL)-mediated hydrolysis compared to imipenem. In a direct comparative study using beta-lactamase enzyme preparations from four Bacteroides fragilis strains, the rate of faropenem hydrolysis by metallo-BLA was measured to be 5 times lower than the hydrolysis rate observed for imipenem [1]. This quantifiable difference provides faropenem sodium with a measurable advantage against MBL-producing organisms that frequently inactivate carbapenems. The study also demonstrated that faropenem remained highly stable against a broad panel of beta-lactamases including cephalosporinases from E. coli and P. vulgaris, where comparator cephalosporins (cephaloridine, cefaclor, cefotiam) were extensively hydrolyzed [2].
| Evidence Dimension | Rate of hydrolysis by metallo-beta-lactamase (MBL) |
|---|---|
| Target Compound Data | Relative hydrolysis rate: 1× (reference value) |
| Comparator Or Baseline | Imipenem: 5× higher hydrolysis rate |
| Quantified Difference | Faropenem hydrolysis rate is 5 times lower than imipenem |
| Conditions | Beta-lactamase enzyme preparations from four B. fragilis strains; spectrophotometric quantitation of substrate hydrolysis |
Why This Matters
This quantifiable difference directly impacts procurement decisions for research involving MBL-producing organisms, as faropenem sodium provides a tool for studying beta-lactamase evasion mechanisms and developing resistance circumvention strategies that carbapenems cannot support.
- [1] Dalhoff A, Nasu T, Okamoto K. Beta-lactamase stability of faropenem. Chemotherapy. 2003;49(5):229-236. DOI: 10.1159/000072446. View Source
- [2] Beta-lactamase stability of faropenem - Semantic Scholar. Chemotherapy. 2003;49(5):229-236. DOI: 10.1159/000072446. View Source
